![molecular formula C9H13BrNO3P B13205260 Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C9H13BrNO3P It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate typically involves the reaction of 5-bromo-4-methylpyridine with dimethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or amine derivatives of the original compound.
Oxidation: Products include carboxylic acids or other oxidized forms of the methyl group.
Reduction: Products include phosphine derivatives or reduced forms of the phosphonate group.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. The bromine atom and pyridine ring can also participate in various interactions with biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl [(4-methylpyridin-2-yl)methyl]phosphonate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Dimethyl [(5-chloro-4-methylpyridin-2-yl)methyl]phosphonate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Dimethyl [(5-bromo-2-pyridyl)methyl]phosphonate: Lacks the methyl group on the pyridine ring, which can influence its steric and electronic properties.
Uniqueness
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, as well as the phosphonate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H13BrNO3P |
|---|---|
Molekulargewicht |
294.08 g/mol |
IUPAC-Name |
5-bromo-2-(dimethoxyphosphorylmethyl)-4-methylpyridine |
InChI |
InChI=1S/C9H13BrNO3P/c1-7-4-8(11-5-9(7)10)6-15(12,13-2)14-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
USFPIHKVZCLHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1Br)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
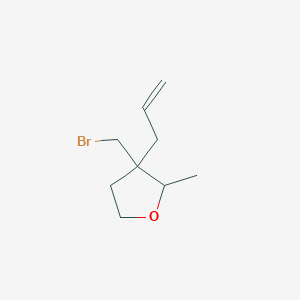
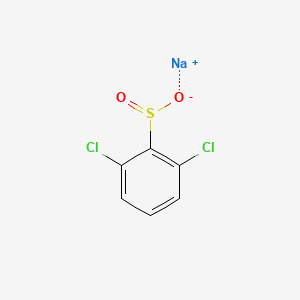
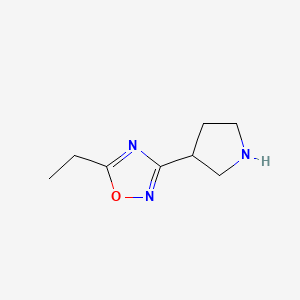
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
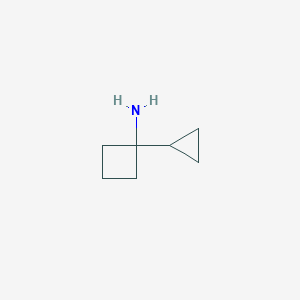
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)


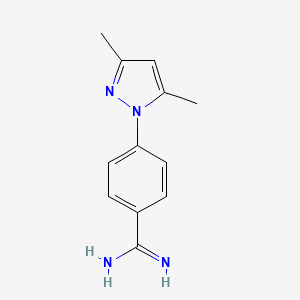
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)

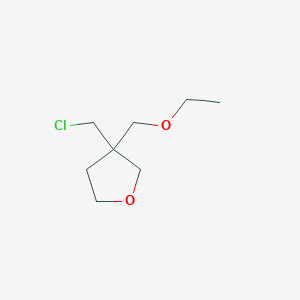
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
